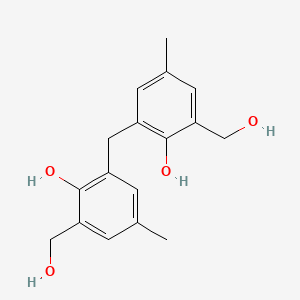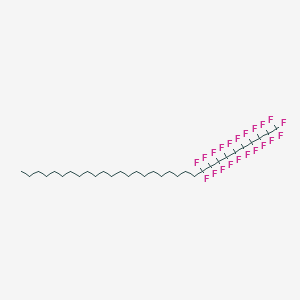
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is a fluorinated alkane. This compound is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties. It is primarily used in specialized applications due to its stability and hydrophobic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- typically involves the fluorination of dotriacontane. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized reactors and safety protocols to handle the reactive fluorine gas. The production process is designed to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction can remove fluorine atoms, leading to partially fluorinated alkanes.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogen exchange reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, partially fluorinated alkanes, and substituted alkanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- has several scientific research applications:
Chemistry: Used as a reference standard in gas chromatography and as a model compound in studying fluorinated alkanes.
Biology: Investigated for its potential use in creating hydrophobic coatings for biological samples.
Medicine: Explored for its potential in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the development of water-repellent and non-stick coatings, as well as in the synthesis of specialized polymers.
Mécanisme D'action
The mechanism by which Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- exerts its effects is primarily through its hydrophobic and lipophobic properties. The multiple fluorine atoms create a highly stable and inert surface, which can repel water and other polar substances. This property is leveraged in various applications, from coatings to drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexatriacontane: Another long-chain alkane, but without fluorination.
Pentacontane: A longer carbon chain alkane, also without fluorination.
Tetracontane: Similar in structure but with fewer carbon atoms and no fluorination.
Uniqueness
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is unique due to its extensive fluorination, which imparts exceptional stability, hydrophobicity, and chemical resistance. These properties make it particularly valuable in applications requiring durable and non-reactive surfaces.
Propriétés
Numéro CAS |
1980063-92-0 |
|---|---|
Formule moléculaire |
C32H45F21 |
Poids moléculaire |
828.7 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodotriacontane |
InChI |
InChI=1S/C32H45F21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h2-22H2,1H3 |
Clé InChI |
WKFAMTQDLUAZAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



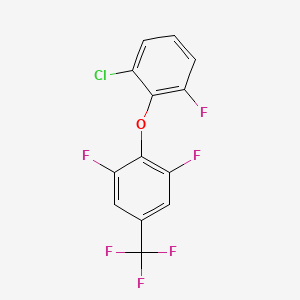
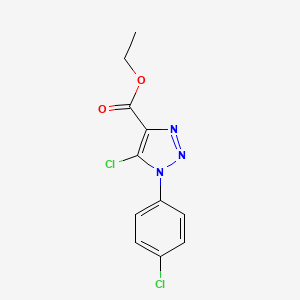
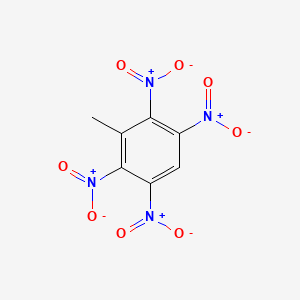
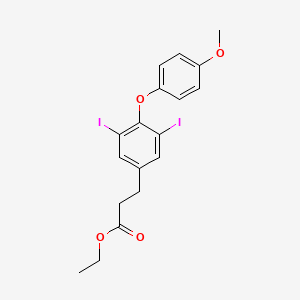
![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
amine](/img/structure/B12083430.png)
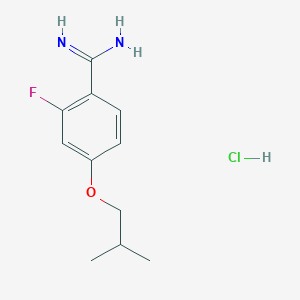

![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)
